molecular formula C8H7FO3 B3043415 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde CAS No. 862088-16-2

5-Fluoro-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B3043415
CAS No.: 862088-16-2
M. Wt: 170.14 g/mol
InChI Key: IJFIUXLABHLEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-hydroxy-3-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7FO3 and a molecular weight of 170.14 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position on the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol, Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Amines or thiols in the presence of a base like (NaOH) or (K2CO3).

Major Products:

    Oxidation: 5-Fluoro-2-hydroxy-3-methoxybenzoic acid.

    Reduction: 5-Fluoro-2-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Fluoro-5-methoxybenzaldehyde
  • 4-Fluoro-2-hydroxy-3-methoxybenzaldehyde
  • 5-Fluoro-2-methoxybenzaldehyde
  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

Comparison:

Properties

IUPAC Name

5-fluoro-2-hydroxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFIUXLABHLEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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